Cas no 850567-51-0 (3-Aminophenylboronic acid, pinacol ester, hydrochloride)

3-Aminophenylboronic acid pinacol ester hydrochloride is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions and other organoboron chemistry applications. The pinacol ester group enhances stability, improving handling and storage compared to the free boronic acid. The hydrochloride salt form increases solubility in polar solvents, facilitating its use in aqueous or mixed solvent systems. This compound is particularly valuable in pharmaceutical and materials science research, where its amine functionality allows for further derivatization. Its robust stability under diverse reaction conditions makes it a reliable intermediate for constructing complex molecular architectures. The product is typically characterized by high purity and consistent performance in synthetic applications.
3-Aminophenylboronic acid, pinacol ester, hydrochloride structure
850567-51-0 structure
Product name:3-Aminophenylboronic acid, pinacol ester, hydrochloride
CAS No:850567-51-0
MF:C12H19BClNO2
MW:255.548762559891
MDL:MFCD06659920
CID:719810
PubChem ID:44119537

3-Aminophenylboronic acid, pinacol ester, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
    • 3-Aminobenzeneboronic acid pinacol ester hydrochloride
    • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
    • 3-Aminophenylboronic acid, pinacol ester, HCl
    • Benzenamine,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
    • 3-AMINOPHENYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE
    • OR4027
    • 850567-51-0
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilinehydrochloride
    • DTXSID80657273
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
    • 3-Aminobenzeneboronic acid,pinacol ester hydrochloride
    • AKOS016005601
    • CS-0174315
    • 3-Aminobenzeneboronic acid, pinacol ester hydrochloride
    • 3-Aminophenylboronic acid pinacol ester HCl
    • AT16044
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
    • AB26640
    • MFCD06659920
    • AS-2992
    • 3-Aminophenylboronic acid, pinacol ester hydrochloride
    • 3-Aminophenylboronic acid, pinacol ester, hydrochloride
    • MDL: MFCD06659920
    • Inchi: InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9;/h5-8H,14H2,1-4H3;1H
    • InChI Key: JKYHLNAXOSAGCE-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=CC(=CC=C2)N)O1.Cl

Computed Properties

  • Exact Mass: 255.12000
  • Monoisotopic Mass: 255.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5A^2

Experimental Properties

  • Melting Point: 176-182
  • Boiling Point: 381.6°C at 760 mmHg
  • Flash Point: 184.6°C
  • PSA: 44.48000
  • LogP: 2.95120

3-Aminophenylboronic acid, pinacol ester, hydrochloride Security Information

3-Aminophenylboronic acid, pinacol ester, hydrochloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Aminophenylboronic acid, pinacol ester, hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM134130-5g
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
850567-51-0 95%
5g
$307 2023-02-18
abcr
AB246082-5g
3-Aminobenzeneboronic acid, pinacol ester hydrochloride, 95%; .
850567-51-0 95%
5g
€281.90 2025-03-19
SHENG KE LU SI SHENG WU JI SHU
sc-310790A-5g
3-Aminophenylboronic acid, pinacol ester, HCl,
850567-51-0
5g
¥2106.00 2023-09-05
Fluorochem
228718-1g
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
850567-51-0 95%
1g
£63.00 2022-02-28
AK Scientific
AMTB946-1g
3-Aminophenylboronic acid pinacol ester hydrochloride
850567-51-0 97%
1g
$50 2025-02-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A187008-1g
3-Aminophenylboronic acid, pinacol ester, hydrochloride
850567-51-0 98%
1g
¥256.90 2023-09-04
Key Organics Ltd
AS-2992-1MG
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
850567-51-0 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
AS-2992-0.5G
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
850567-51-0 >95%
0.5g
£36.00 2025-02-08
abcr
AB246082-5 g
3-Aminobenzeneboronic acid, pinacol ester hydrochloride, 95%; .
850567-51-0 95%
5g
€283.50 2023-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A187008-25g
3-Aminophenylboronic acid, pinacol ester, hydrochloride
850567-51-0 98%
25g
¥3340.90 2023-09-04

Additional information on 3-Aminophenylboronic acid, pinacol ester, hydrochloride

3-Aminophenylboronic Acid, Pinacol Ester, Hydrochloride (CAS No. 850567-51-0)

3-Aminophenylboronic acid, pinacol ester, hydrochloride is a versatile and significant compound in the field of organic chemistry and materials science. With the CAS number 850567-51-0, this compound has gained considerable attention due to its unique properties and wide-ranging applications in drug discovery, material synthesis, and chemical research. The compound is a derivative of phenylboronic acid, which is widely used as a key intermediate in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

The structure of 3-aminophenylboronic acid consists of a phenyl ring substituted with an amino group (-NH2) at the meta position and a boronic acid group (-B(OH)2) attached to the ring. The pinacol ester form of this compound is derived from the reaction of the boronic acid with pinacol (2,3-dimethyl-2-butene), forming a more stable and reactive intermediate. The hydrochloride salt further enhances its solubility and stability under certain reaction conditions.

Recent advancements in chemical synthesis have highlighted the importance of phenylboronic acids as building blocks for constructing complex molecular architectures. In particular, the Suzuki-Miyaura coupling reaction has emerged as a cornerstone in cross-coupling chemistry, enabling the formation of carbon-carbon bonds between boronic acids and aryl halides. This reaction has been instrumental in the synthesis of various biologically active molecules, including pharmaceutical agents and agrochemicals.

The pinacol ester form of 3-aminophenylboronic acid is particularly advantageous due to its enhanced stability and reactivity compared to the free boronic acid. This makes it an ideal choice for large-scale synthesis and industrial applications. Moreover, the hydrochloride salt form ensures better solubility in polar solvents, facilitating its use in various reaction conditions.

In terms of applications, 3-aminophenylboronic acid has been extensively utilized in the synthesis of heterocyclic compounds, which are critical components in drug discovery. For instance, recent studies have demonstrated its role in the construction of bioactive molecules targeting various diseases such as cancer and neurodegenerative disorders. The amino group on the phenyl ring provides additional functionality, allowing for further modifications and derivatizations to tailor the compound's properties for specific applications.

Beyond pharmaceuticals, this compound has also found applications in materials science. For example, it has been employed in the synthesis of advanced materials such as conductive polymers and organic semiconductors. These materials hold promise for use in electronic devices, sensors, and energy storage systems.

The synthesis of 3-aminophenylboronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Recent research has focused on developing more efficient and environmentally friendly routes to this compound. For instance, green chemistry approaches such as catalytic hydrogenation or enzymatic transformations have been explored to minimize waste and reduce energy consumption during production.

In conclusion, 3-aminophenylboronic acid, particularly in its pinacol ester hydrochloride form (CAS No. 850567-51-0), remains a vital compound in contemporary chemical research and industrial applications. Its unique properties make it an indispensable tool for constructing complex molecules with diverse functionalities. As research continues to uncover new applications and optimize synthetic routes for this compound, its role in advancing science and technology is expected to grow significantly.

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